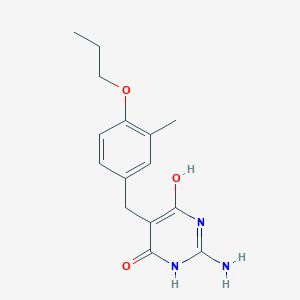![molecular formula C21H23ClN4O2S B4625229 2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)
2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole derivatives typically involves multi-step processes starting from basic heterocyclic scaffolds. For instance, a starting compound such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide can be used to derive various compounds through reactions like cyclization, aminomethylation, and further functional group transformations (Bekircan, Ülker, & Menteşe, 2015). These syntheses are characterized by specific reagent selections, reaction conditions, and the potential for generating diverse structures with significant biological activities.
Molecular Structure Analysis
Molecular structure determinations often employ techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of related compounds has been elucidated to reveal specific dihedral angles, hydrogen bonding patterns, and molecular conformations, providing insights into the compound's stability and reactivity characteristics (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include nucleophilic substitutions, cyclizations, and the formation of Mannich bases, demonstrating the compound's versatility in organic synthesis. These reactions are crucial for further modifications and functionalizations of the molecule, leading to derivatives with varied properties and potential applications (Bekircan, Ülker, & Menteşe, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel heterocyclic compounds derived from related triazole structures has been extensively studied. These compounds have been synthesized for further investigation into their biological activities, including lipase and α-glucosidase inhibition. The synthesis processes often involve the cyclization of specific precursors in the presence of catalysts like NaOH, leading to the formation of compounds with potential medicinal properties (Bekircan, Ülker, & Menteşe, 2015).
Biological Activities
Several studies have focused on the biological activities of compounds structurally similar to "2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide". For instance, derivatives of 1,2,4-triazole have been evaluated for their lipase and α-glucosidase inhibition capabilities, which are critical in the treatment of conditions like obesity and diabetes. Some compounds showed significant anti-lipase activity, highlighting their potential as therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Neuroprotective Effects
Novel 1,2,4-triazine derivatives with ethyl acetate moiety have been synthesized and assessed for neuroprotective activity against H2O2 and Aβ-induced neurotoxicity. These compounds, particularly those incorporating chlorophenyl and methoxyphenyl groups, demonstrated potent neuroprotective effects, suggesting their potential use in treating neurodegenerative diseases (Tuylu Kucukkilinc et al., 2017).
Antimicrobial Properties
Rhodanine-3-acetic acid derivatives have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria, mycobacteria, and fungi. These compounds have displayed significant activity, particularly against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Corrosion Inhibition
Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acid media. The adsorption behavior and inhibition efficiency of these compounds suggest their application in protecting metals from corrosion, an essential aspect of materials science and engineering (Li et al., 2007).
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-15-4-10-18(11-5-15)23-19(27)14-29-21-25-24-20(26(21)12-13-28-2)16-6-8-17(22)9-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVOQJWYRLLFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)



![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)
